Home > Products > Screening Compounds P51206 > 6-Tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
6-Tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one - 2097924-97-3

6-Tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Catalog Number: EVT-3108505
CAS Number: 2097924-97-3
Molecular Formula: C17H29N3O
Molecular Weight: 291.439
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

Compound Description: Ivacaftor is an approved potentiator drug used in the treatment of cystic fibrosis caused by the ΔF508 mutation in cystic fibrosis transmembrane conductance regulator (CFTR). [] It improves the chloride channel function of CFTR. []

3-(6-[([1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: This compound is an investigational corrector drug for cystic fibrosis caused by the ΔF508 mutation. [] It works by improving the cellular processing of ΔF508-CFTR. []

Relevance: This compound is mentioned in the context of Ivacaftor's negative impact on its efficacy. [] The research highlights the need for potentiators that do not interfere with corrector action. It is possible that 6-Tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one could be such a potentiator, making this corrector and its interaction with potentiators relevant to the target compound's potential role in cystic fibrosis treatment.

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

Compound Description: This compound is another investigational corrector drug for cystic fibrosis caused by the ΔF508 mutation. [] It also aims to improve the cellular processing of ΔF508-CFTR. []

Relevance: This corrector is also mentioned in relation to Ivacaftor's negative interaction with correctors. [] The research emphasizes the importance of finding potentiators that do not compromise corrector efficacy, suggesting 6-Tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one as a potential candidate for further investigation in cystic fibrosis therapy.

(2E)-3-[2-Piperidin-1-yl-6-(trifluoromethyl)pyridin-3-yl]-N-quinolin-7-ylacrylamide (AMG6880)

Compound Description: AMG6880 is a potent antagonist of rat TRPV1 activation by both capsaicin and protons (pH 5). [] It is classified as a "group A antagonist" in the study. []

Relevance: While structurally distinct from 6-Tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one, AMG6880 is relevant as an example of a potent TRPV1 antagonist. [] Understanding its structure and activity provides a comparative framework for assessing the potential of 6-Tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one, should it also exhibit TRPV1-related activity.

5-Chloro-6-{(3R)-3-methyl-4-[6-(trifluoromethyl)-4-(3,4,5-trifluorophenyl)-1H-benzimidazol-2-yl]piperazin-1-yl}pyridin-3-yl)methanol (AMG7472)

Compound Description: Similar to AMG6880, AMG7472 is a potent antagonist of rat TRPV1 activation by both capsaicin and protons (pH 5). [] It also falls into the "group A antagonist" category. []

Relevance: This compound is another example of a potent TRPV1 antagonist, classified as a "group A antagonist." [] Its structural features, like those of AMG6880, can be used for comparison with 6-Tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one to inform potential studies on the target compound's activity towards TRPV1.

N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC)

Compound Description: BCTC is another potent antagonist of rat TRPV1 activation by capsaicin and protons (pH 5), belonging to the "group A antagonists." []

Relevance: Like AMG6880 and AMG7472, BCTC serves as a structural reference point for a potent TRPV1 antagonist, classified as a "group A antagonist". [] These structural comparisons can be beneficial in future studies of 6-Tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one in relation to TRPV1 activity.

(2E)-3-(6-Tert-butyl-2-methylpyridin-3-yl)-N-(1H-indol-6-yl)acrylamide (AMG0610)

Compound Description: AMG0610, in contrast to the previous three compounds, is an antagonist of capsaicin activation of TRPV1 but does not block proton activation. [] It falls into the "group B antagonist" category. []

Relevance: This compound represents a different class of TRPV1 antagonists, the "group B antagonists," which selectively block capsaicin but not proton activation. [] Comparing its structure with 6-Tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one can provide insights into the potential selectivity of the target compound towards different TRPV1 activation mechanisms.

Capsazepine

Compound Description: Capsazepine is a known TRPV1 antagonist, also classified as a "group B antagonist" in this study. [] It specifically inhibits TRPV1 activation by capsaicin but not protons. []

Relevance: As a well-established TRPV1 antagonist, Capsazepine serves as a benchmark for comparing the activity and selectivity of 6-Tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one, should it show any TRPV1-related effects. []

(2E)-3-(4-Chlorophenyl)-N-(3-methoxyphenyl)acrylamide (SB-366791)

Compound Description: SB-366791 is another TRPV1 antagonist that selectively blocks capsaicin activation but not proton activation, categorized as a "group B antagonist." []

Relevance: The structural comparison of this compound with 6-Tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one, along with other "group B antagonists," can aid in evaluating the target compound's potential selectivity for different TRPV1 activation pathways. []

Overview

6-Tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound belonging to the class of pyridazinones. This compound is notable for its potential therapeutic applications, particularly as an inhibitor of phosphodiesterase 4 (PDE4), which is implicated in various inflammatory and neurodegenerative diseases. The compound's structure features a tert-butyl group and a piperidine moiety, contributing to its biological activity.

Source and Classification

The compound is classified under pyridazinones, a subclass of heterocyclic compounds that exhibit diverse biological activities. It is synthesized through various methods involving key intermediates that facilitate the formation of the pyridazinone core. The patent literature reveals that derivatives of this compound have been explored for their pharmacological properties, particularly in relation to PDE4 inhibition, which is crucial for managing conditions like asthma and chronic obstructive pulmonary disease .

Synthesis Analysis

Methods

The synthesis of 6-Tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step reactions starting from readily available precursors. Key steps may include:

  1. Formation of the Pyridazinone Core: This can be achieved through condensation reactions involving hydrazine derivatives and carbonyl compounds.
  2. Introduction of the Piperidine Side Chain: This step often requires alkylation or reductive amination techniques.
  3. Tert-butyl Group Addition: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.

Technical Details

The synthesis may utilize various reagents such as bases (e.g., sodium hydride) and solvents (e.g., dimethylformamide) under controlled temperatures to optimize yields. The reaction conditions must be carefully monitored to avoid side reactions that could lead to undesired products.

Molecular Structure Analysis

Data

Key molecular data includes:

  • Molecular Formula: C17H26N4O
  • Molecular Weight: Approximately 302.42 g/mol
  • CAS Number: Not explicitly provided in the sources but can be derived from related compounds.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions:

  1. Nucleophilic Substitution: The nitrogen atoms in the piperidine ring can act as nucleophiles.
  2. Hydrolysis Reactions: Under acidic or basic conditions, the carbonyl group may undergo hydrolysis.
  3. Cyclization Reactions: The structure allows for potential cyclization, forming more complex ring systems.

Technical Details

Reactions are typically carried out under inert atmospheres to prevent degradation or unwanted side reactions. Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm product identity and purity.

Mechanism of Action

The mechanism of action for 6-Tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one primarily involves its role as a selective inhibitor of phosphodiesterase 4 (PDE4). By inhibiting this enzyme, the compound increases levels of cyclic adenosine monophosphate (cAMP), leading to anti-inflammatory effects.

Process and Data

Inhibition of PDE4 results in:

  • Reduced inflammation by modulating immune responses.
  • Potential neuroprotective effects by enhancing cAMP signaling pathways.

Data supporting these mechanisms can be found in pharmacological studies indicating improved outcomes in models of respiratory diseases when treated with PDE4 inhibitors .

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a white to off-white solid.
  2. Solubility: Poorly soluble in water; solubility may vary with organic solvents.
  3. Melting Point: Specific melting point data not provided but expected to be within standard ranges for similar compounds.

Chemical Properties

  1. Stability: Stable under normal laboratory conditions but sensitive to strong acids and bases.
  2. Reactivity: Can react with strong oxidizing agents; care should be taken during handling.

Relevant data indicates that the compound’s stability profile supports its potential use in pharmaceutical formulations .

Applications

The primary application of 6-Tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one lies in its use as a therapeutic agent targeting PDE4 for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease. Ongoing research continues to explore its efficacy and safety profile in clinical settings.

Properties

CAS Number

2097924-97-3

Product Name

6-Tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

IUPAC Name

6-tert-butyl-2-[(1-propan-2-ylpiperidin-4-yl)methyl]pyridazin-3-one

Molecular Formula

C17H29N3O

Molecular Weight

291.439

InChI

InChI=1S/C17H29N3O/c1-13(2)19-10-8-14(9-11-19)12-20-16(21)7-6-15(18-20)17(3,4)5/h6-7,13-14H,8-12H2,1-5H3

InChI Key

HKIOMXOIQSQGJJ-UHFFFAOYSA-N

SMILES

CC(C)N1CCC(CC1)CN2C(=O)C=CC(=N2)C(C)(C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.